molecular formula C₃H₂D₄N₄OS B1155126 2-(5-Mercaptotetrazole-1-yl)ethanol-d4

2-(5-Mercaptotetrazole-1-yl)ethanol-d4

Cat. No.: B1155126
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Significance

The development of this compound represents a convergence of two major advances in chemical research: the emergence of tetrazole chemistry as a fundamental component of pharmaceutical development and the sophisticated application of deuterium labeling for analytical and therapeutic purposes. Tetrazole compounds have attracted increasing attention since the mid-20th century due to their unique electronic properties and their ability to serve as bioisosteres for carboxylate groups, exhibiting similar acidity constants and deprotonation behavior at physiological conditions. The parent compound, 2-(5-Mercaptotetrazole-1-yl)ethanol, gained particular significance through its role as an intermediate in the synthesis of beta-lactam antibiotics, specifically in the preparation of Flomoxef, a third-generation cephalosporin antibiotic.

The introduction of deuterium labeling into this molecular framework emerged from the growing recognition of deuterated compounds as essential tools in pharmaceutical research. The systematic development of deuterium-labeled pharmaceuticals has exploded in recent years, culminating in regulatory approval of deuterium-labeled drugs by major health authorities. This compound exemplifies the strategic application of deuterium substitution to enhance analytical capabilities while preserving the fundamental pharmacological properties of the parent molecule. The deuterium atoms in this compound are specifically positioned on the ethanol moiety, providing distinct mass spectrometric signatures that enable precise tracking in biological systems and synthetic processes.

The historical significance of this compound extends beyond its immediate applications to represent a broader trend in medicinal chemistry toward isotopically labeled analogs. The creation date of this specific derivative in chemical databases traces to 2023, reflecting its relatively recent emergence as a recognized research tool. This timing coincides with advances in synthetic methodologies for tetrazole preparation and the increased accessibility of deuterium-containing building blocks for pharmaceutical applications.

Classification and Position in Tetrazole Chemistry

This compound belongs to the tetrazole class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. Within this classification, the compound specifically represents a 1-substituted-5-mercaptotetrazole derivative, where the substitution occurs at the nitrogen-1 position with a deuterium-labeled ethanol group. The tetrazole ring system exhibits aromatic character with six π-electrons distributed across the five-membered ring, conferring stability and unique electronic properties that distinguish it from other nitrogen-containing heterocycles.

The mercapto functionality at the 5-position provides additional reactivity and coordination capabilities, enabling the compound to participate in metal coordination reactions and serve as a nucleophile in various chemical transformations. This dual functionality—aromatic tetrazole core combined with thiol reactivity—positions the compound within a specialized subset of tetrazole chemistry that has found particular utility in pharmaceutical applications. The mercapto group enhances the compound's ability to act as a ligand in coordination chemistry and increases its reactivity in redox reactions, properties that are preserved in the deuterium-labeled analog.

From a structural perspective, the compound exhibits tautomeric behavior characteristic of tetrazole systems. The parent tetrazole can exist in multiple tautomeric forms, with 1H-tetrazole and 2H-tetrazole representing the most common isomers. In this compound, the substitution pattern fixes the nitrogen-1 position, eliminating some tautomeric possibilities while maintaining the fundamental aromatic character of the ring system. This structural constraint contributes to the compound's utility as a synthetic intermediate and analytical standard.

Table 1: Structural Classification of this compound

Classification Level Description Specific Designation
Heterocycle Type Five-membered aromatic ring Tetrazole
Substitution Pattern 1-Substituted, 5-mercapto 1,5-Disubstituted tetrazole
Functional Groups Mercapto, hydroxyl, deuterated alkyl Thiol, alcohol, isotope-labeled
Ring Nitrogen Count Four nitrogen atoms Tetraazole
Aromatic Character Six π-electrons Aromatic heterocycle

Fundamental Aspects of Deuterium Labeling

The deuterium labeling in this compound represents a sophisticated approach to isotopic modification that provides significant analytical and research advantages while maintaining the essential chemical properties of the parent compound. Deuterium, as the heavy isotope of hydrogen, possesses approximately twice the mass of protium, resulting in measurable differences in physical and chemical properties that can be exploited for analytical purposes. In this specific compound, four deuterium atoms replace hydrogen atoms in the ethanol portion of the molecule, creating a mass shift of approximately 4 atomic mass units that is readily detectable by mass spectrometry.

The strategic placement of deuterium atoms in the ethanol moiety rather than the tetrazole ring reflects careful consideration of synthetic accessibility and analytical utility. Deuteration of the ethanol portion can be accomplished through established synthetic routes involving deuterated starting materials or hydrogen-deuterium exchange reactions. The tetrazole ring remains unmodified, preserving its aromatic character and coordination properties while the deuterated ethanol chain provides the necessary mass shift for analytical applications.

Recent developments in deuterium labeling methodology have demonstrated the versatility of deuterium incorporation in heterocyclic systems. Advanced synthetic approaches including metal-catalyzed hydrogen isotope exchange reactions have enabled selective deuteration of aromatic and aliphatic positions. For compounds like this compound, these methodologies allow for precise control over deuterium placement, ensuring that the isotopic label does not interfere with the compound's intended chemical behavior.

The deuterium kinetic isotope effect, while present, is minimized in this compound design since the deuterium atoms are positioned on the ethanol side chain rather than at reactive sites. This positioning strategy ensures that the compound maintains nearly identical chemical reactivity to its protiated analog while providing distinct analytical signatures. The deuterium atoms serve primarily as internal mass spectrometric tags rather than modifiers of chemical behavior, making the compound ideal for use as an analytical standard or tracer in biological systems.

Table 2: Deuterium Labeling Characteristics

Property Unlabeled Compound Deuterium-Labeled Compound
Molecular Weight 146.17 g/mol 150.20 g/mol
Deuterium Atoms 0 4
Mass Shift - +4.03 Da
Isotope Position - Ethanol moiety
Chemical Reactivity Reference Nearly identical

Research Applications Overview

This compound serves multiple critical functions in contemporary pharmaceutical and analytical research, leveraging both its tetrazole chemistry and deuterium labeling to address diverse research challenges. The primary application domain centers on its role as an analytical standard in mass spectrometry-based studies, where the deuterium label provides an internal standard for quantitative analysis of the parent compound in complex biological matrices. This application has become increasingly important in pharmacokinetic studies and drug metabolism research, where precise quantification of tetrazole-containing pharmaceuticals is essential.

In pharmaceutical synthesis, the compound functions as a key intermediate in the preparation of beta-lactam antibiotics, particularly in the synthesis of Flomoxef and related cephalosporin derivatives. The deuterium labeling enables researchers to track the fate of this intermediate throughout multi-step synthetic sequences, providing insights into reaction mechanisms and synthetic efficiency. This application exemplifies the dual utility of the compound as both a synthetic building block and an analytical tool.

The compound's mercaptotetrazole structure contributes to its utility in coordination chemistry research, where it can serve as a ligand for transition metal complexes. Studies have demonstrated that tetrazole-containing ligands can form stable complexes with copper, nickel, and other transition metals, leading to materials with potential catalytic and biological activities. The deuterium labeling in these systems provides additional analytical capabilities for studying metal-ligand interactions and complex formation kinetics.

Recent research has also explored the compound's potential in nuclear magnetic resonance spectroscopy applications, where deuterium labeling can simplify spectral interpretation by reducing signal overlap. Deuterated compounds are widely used in nuclear magnetic resonance spectroscopy to characterize organic structures, as they virtually eliminate solvent signals and enable clearer assignment of proton signals in complex molecules.

Table 3: Primary Research Applications

Application Area Specific Use Analytical Advantage
Mass Spectrometry Internal standard +4 Da mass shift for quantification
Pharmaceutical Synthesis Flomoxef intermediate Reaction tracking and mechanism studies
Coordination Chemistry Metal complex formation Ligand behavior analysis
Nuclear Magnetic Resonance Spectral simplification Reduced signal interference
Pharmacokinetics Drug metabolism studies Precise compound tracking

Properties

Molecular Formula

C₃H₂D₄N₄OS

Molecular Weight

150.2

Synonyms

1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione-d4;  1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol-d4;  1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole-d4;  1-(2-Hydroxyethyl)-5-mercaptotetrazole-d4;  1-(2-Hydroxyethyl)tetrazole-5-thiol-d4;  5-Mercapto-1-(2-hyd

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Beta-Lactam Antibiotics
One of the primary applications of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is as an intermediate in the synthesis of beta-lactam antibiotics, such as Flomoxef. The compound's structure allows it to participate in reactions that lead to the formation of these important antibiotic agents, which are widely used to treat bacterial infections .

2. Enzyme Inhibition Studies
The compound has been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase. This enzyme is crucial for the post-translational modification of proteins involved in blood coagulation. The inhibition of this enzyme suggests potential therapeutic uses in anticoagulant therapies, which could be explored further through various biochemical assays .

Biochemical Research

3. Interaction Studies
Research involving this compound often focuses on its binding affinity and inhibitory effects on specific enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to elucidate its mechanism of action and interactions with other biomolecules .

4. Structural Analyses
The compound's unique structural features make it a valuable tool for studying molecular interactions within biological systems. Its mercapto group and tetrazole ring facilitate diverse chemical reactivity, allowing researchers to investigate various biochemical pathways and mechanisms .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

Case Study 1: Anticoagulant Therapy Development
Research has demonstrated that the inhibition of vitamin K-dependent glutamylcarboxylase by this compound could lead to new anticoagulant therapies. In vitro studies have shown promising results, indicating that further exploration in clinical settings could be beneficial .

Case Study 2: Molecular Interaction Profiling
A series of interaction studies have been conducted to analyze the binding affinity of this compound with glutamylcarboxylase. These studies utilized advanced biophysical techniques to quantify binding interactions, providing insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(5-mercaptotetrazole-1-yl)ethanol-d4 with structurally related compounds, focusing on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance Reference
This compound C3D4H2N4OS 150.196 Tetrazole, mercapto, deuterated Isotopic tracer in drug metabolism studies; enhances analytical detection sensitivity
2-(5-Mercaptotetrazole-1-yl)ethanol C3H6N4OS 146.17 Tetrazole, mercapto, hydroxyl Intermediate for Flomoxef; enzyme inhibitor
Impurity D(EP): 2-(5-Nitro-1H-imidazol-1-yl)-ethanol C5H7N3O3 157.13 Imidazole, nitro, hydroxyl Pharmaceutical impurity; used in quality control of nitroimidazole-derived drugs
Impurity E(EP): 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol C6H9N3O3 171.16 Methyl, nitro, imidazole Quality control standard for antimicrobial agents (e.g., metronidazole analogs)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol derivatives Variable (e.g., C6H9N3O3) Variable (~170–200) Nitroimidazole, hydroxyl Antiparasitic and antimicrobial agents; studied for biological activity

Key Differences and Research Findings

Isotopic vs. Non-Isotopic Forms: The deuterated form (ethanol-d4) exhibits a ~4 g/mol increase in molecular weight compared to the non-deuterated parent compound, enabling precise isotopic tracing in pharmacokinetic studies . Deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, extending its half-life in biological systems .

Functional Group Variations: Mercapto vs. Nitro Groups: Mercapto (-SH) in ethanol-d4 confers nucleophilic reactivity, making it suitable for conjugation with electrophilic moieties in drug synthesis. In contrast, nitro (-NO2) groups in imidazole analogs (e.g., Impurity D/E) enhance antibacterial and antiparasitic activity . Deuterated vs. Non-Deuterated Hydroxyl: The hydroxyl group in ethanol-d4 participates in hydrogen bonding similarly to the non-deuterated form but with altered vibrational frequencies detectable via IR spectroscopy .

Synthetic Pathways: Ethanol-d4 synthesis involves deuterium exchange or deuterated reagents (e.g., D2O), whereas non-deuterated analogs are synthesized via condensation reactions (e.g., benzil + aldehyde + NH4OAc in ethanol) . Impurity D/E derivatives are prepared via nucleophilic substitution or cyclization of nitroimidazole precursors, highlighting divergent synthetic strategies .

Biological Activity: The non-deuterated parent compound inhibits vitamin K-dependent carboxylase (IC50 ~10 µM), while deuterated analogs are primarily used for mechanistic studies rather than direct therapeutic applications . Nitroimidazole derivatives (e.g., Impurity E) show potent antiparasitic activity but higher cytotoxicity compared to tetrazole-based compounds .

Preparation Methods

Synthesis via Deuterated Ethylene Oxide Alkylation

The most direct route to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 involves the nucleophilic ring-opening of deuterated ethylene oxide (C₂D₄O) by 5-mercaptotetrazole. This method leverages the reactivity of the thiol group in 5-mercaptotetrazole, which attacks the electrophilic carbon in ethylene oxide, followed by proton transfer to form the ethanol-d4 derivative .

Reaction Mechanism :

  • Nucleophilic Attack : The sulfur atom in 5-mercaptotetrazole attacks the less substituted carbon of deuterated ethylene oxide, forming a tetrahedral intermediate.

  • Ring Opening : The oxide ring breaks, yielding a deuterated alkoxide intermediate.

  • Proton Transfer : The alkoxide abstracts a proton from the reaction medium, resulting in this compound.

Optimization Parameters :

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures compatibility with moisture-sensitive deuterated reagents .

  • Catalyst : Lewis acids like boron trifluoride etherate (BF₃·OEt₂) accelerate the ring-opening step.

Yield and Purity :

ParameterValueSource
Reaction Yield68–72%
Deuterium Incorporation>98%
Purity (HPLC)≥99%

Challenges :

  • Isotopic Dilution : Trace moisture leads to proton exchange, reducing deuteration levels.

  • Byproducts : Oligomerization of ethylene oxide may occur at elevated temperatures.

Silanization-Mediated Synthesis with Deuterated Reagents

An alternative method, adapted from non-deuterated synthetic pathways, involves silanization of ethanolamine-d4 followed by sequential functionalization . This approach introduces deuterium at an early stage, ensuring high isotopic purity.

Stepwise Procedure :

  • Silanization : Ethanolamine-d4 (D₂NCD₂CD₂OD) reacts with trimethylsilyl chloride (TMSCl) to form 2-(trimethylsiloxy)ethanolamine-d4, protecting the hydroxyl group .

  • Dithiocarbamate Formation : The protected amine reacts with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N), yielding N-(2-trimethylsiloxyethyl-d4)triethylamine dithiocarbamate .

  • Azidation and Cyclization : Treatment with sodium azide (NaN₃) induces cyclization to form the tetrazole ring, followed by hydrolysis to remove the silyl protecting group .

Critical Reaction Conditions :

  • Deuterated Starting Material : Ethanolamine-d4 ensures deuterium incorporation in the ethylene backbone.

  • Azidation Time : Extended reaction times (48–72 hours) improve cyclization efficiency.

Performance Metrics :

ParameterValueSource
Overall Yield55–60%
Deuterium Retention95–97%

Advantages :

  • Flexibility : Adaptable to other deuterated analogs by varying silanization reagents.

  • Scalability : Suitable for multi-gram synthesis.

Comparative Analysis of Preparation Methods

The two primary methods exhibit distinct trade-offs in yield, cost, and practicality:

MethodDeuterated Ethylene OxideSilanization-Mediated
Deuterium Source C₂D₄OEthanolamine-d4
Reaction Steps 14
Yield 68–72%55–60%
Isotopic Purity >98%95–97%
Cost per Gram High ($1,200–1,500)Moderate ($800–1,000)
Byproduct Formation LowModerate

Key Insights :

  • The ethylene oxide route offers higher yields and isotopic purity but requires expensive deuterated reagents .

  • The silanization method is cost-effective but involves complex multi-step synthesis .

Challenges in Deuteration and Purification Techniques

Isotopic Dilution :
Deuterium loss occurs via proton exchange during aqueous workup. Solutions include:

  • Anhydrous Conditions : Use of Schlenk lines or gloveboxes.

  • Deuterated Solvents : Replacement of H₂O with D₂O in hydrolysis steps .

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes non-polar byproducts.

  • Recrystallization : Ethanol-d6 at −20°C enhances crystalline purity .

Analytical Characterization of Deuteration

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of signals at δ 3.6–3.8 ppm (CH₂OH) confirms deuterium incorporation.

  • ²H NMR : Peaks at δ 3.7–4.0 ppm verify C-D bonds .

Mass Spectrometry :

  • ESI-MS : Molecular ion peak at m/z 150.196 (calculated for C₃H₂D₄N₄OS) .

Q & A

Q. What are the key synthetic routes for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4?

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, refluxing 5-mercaptotetrazole with deuterated ethanol derivatives (e.g., 2-chloroethanol-d4) in anhydrous ethanol with a base like potassium carbonate facilitates thiolate intermediate formation . Isotopic integrity is maintained by using deuterated solvents (e.g., D2O or deuterated ethanol) and controlled reaction temperatures (60–80°C) to minimize H/D exchange . Post-synthesis purification via column chromatography or recrystallization ensures high isotopic purity (>98 atom% D) .

Q. How is the purity and structural integrity of this compound assessed in research settings?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and deuterated mobile phases (e.g., acetonitrile-D3/D2O) resolves isotopic impurities .
  • Spectroscopy :
  • NMR : ¹H NMR in deuterated solvents (e.g., DMSO-d6) confirms deuterium incorporation (absence of ethanol -CH2 peaks). ¹³C NMR and 2D HSQC identify tetrazole ring connectivity .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (M+4 peak for d4) and quantifies isotopic purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data (e.g., unexpected splitting or isotopic ratios) require iterative validation:

  • Cross-technique correlation : Compare NMR integrals with MS isotopic abundance to rule out solvent interference or decomposition .
  • Controlled degradation studies : Heat or light exposure tests identify labile deuterium positions (e.g., ethanol -OD vs. tetrazole -SH groups) .
  • Computational modeling : DFT calculations predict ¹³C chemical shifts and verify tetrazole ring tautomerism .

Q. What challenges arise in maintaining isotopic integrity during synthesis and storage?

  • Synthesis : Protic solvents or acidic/basic conditions promote H/D exchange at the ethanol -OD2 group. Use of aprotic solvents (e.g., THF-d8) and neutral pH buffers mitigates this .
  • Storage : Degradation via oxidation of the mercapto group (-SH to -S-S-) is minimized by storing under inert gas (N2/Ar) at -20°C in amber vials .
  • Analysis : Deuterium loss during LC-MS ionization is avoided by using soft ionization (APCI) and low capillary voltages .

Q. What methodological approaches are used to study the compound’s stability under varying conditions?

  • Thermal stability : TGA-DSC analysis identifies decomposition thresholds (e.g., >150°C for tetrazole ring cleavage) .
  • Hydrolytic stability : Incubation in D2O at pH 3–9 (25–60°C) with periodic HPLC monitoring quantifies deuterium retention .
  • Photostability : UV-Vis spectroscopy under 254 nm light exposure tracks mercapto group oxidation kinetics .

Q. What are the implications of isotopic labeling for biological or mechanistic studies?

Deuterated ethanol moieties enable precise tracking in metabolic studies (e.g., using ²H NMR or isotope-ratio MS) . However, kinetic isotope effects (KIEs) may alter reaction rates in enzyme assays, requiring control experiments with non-deuterated analogs .

Contradiction Analysis in Experimental Data

Q. How should researchers address conflicting reactivity data in tetrazole-based reactions?

  • Reaction condition audits : Variability in thiol pKa (e.g., solvent polarity effects) alters nucleophilicity. Use standardized buffers (e.g., pH 7.4 PBS) for comparative studies .
  • Byproduct identification : LC-MS/MS detects disulfide dimers or ethanol oxidation products, clarifying reaction pathways .
  • Theoretical vs. empirical yields : Computational tools (e.g., Gaussian) model transition states to explain deviations in expected product ratios .

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